molecular formula C25H24N2O3 B11631123 2-(2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide

2-(2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide

Cat. No.: B11631123
M. Wt: 400.5 g/mol
InChI Key: KVHBDHMWECZWOI-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide is an organic compound with a complex structure that includes a benzoxazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Coupling with Phenyl Group: The benzoxazole intermediate is then coupled with a phenyl group using a Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst and a boronic acid derivative.

    Introduction of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets. The benzoxazole ring and phenyl group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)acetic acid: This compound shares a similar phenoxy structure but lacks the benzoxazole and acetamide moieties.

    N-(4-benzoxazol-2-ylphenyl)acetamide: Similar in structure but without the 2-methylphenoxy group.

Uniqueness

2-(2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide is unique due to the combination of its benzoxazole ring, phenyl group, and acetamide moiety, which confer specific chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H24N2O3/c1-16(2)19-10-13-23-21(14-19)27-25(30-23)18-8-11-20(12-9-18)26-24(28)15-29-22-7-5-4-6-17(22)3/h4-14,16H,15H2,1-3H3,(H,26,28)

InChI Key

KVHBDHMWECZWOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C

Origin of Product

United States

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